1,4-Cyclohexadiene-1,2-dicarbonitrile
Description
Properties
Molecular Formula |
C8H6N2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
cyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N2/c9-5-7-3-1-2-4-8(7)6-10/h1-2H,3-4H2 |
InChI Key |
IYODXAAFCXKOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1C#N)C#N |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Organic Reactions
- 1,4-Cyclohexadiene-1,2-dicarbonitrile serves as a versatile reagent in various organic transformations. It can participate in cycloaddition reactions, leading to the formation of complex cyclic structures that are valuable in drug development.
-
Synthesis of Heterocycles
- The compound can be utilized to synthesize heterocyclic compounds through reactions such as Michael additions and nucleophilic substitutions. These heterocycles are essential in pharmaceuticals for their biological activity.
-
Building Block for Polymerization
- Due to its diene functionality, this compound can be polymerized to create high-performance materials. These polymers have applications in coatings, adhesives, and advanced materials.
Medicinal Chemistry Applications
-
Potential Anticancer Agent
- Recent studies have indicated that derivatives of cyclohexadiene compounds exhibit anticancer properties. For instance, research into cyclohexane-1,3-dione derivatives showed promising results against non-small-cell lung cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications to the cyclohexadiene framework can enhance biological activity.
- Inhibitors of Tyrosine Kinases
Table 1: Summary of Applications
| Compound | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| Cyclohexane-1,3-dione Derivative A | H460 (NSCLC) | 0.5 | Strong cytotoxicity |
| Cyclohexane-1,3-dione Derivative B | HT29 (Colorectal) | 0.8 | Moderate cytotoxicity |
| Cyclohexane-1,3-dione Derivative C | U87MG (Glioma) | 0.6 | Strong inhibition |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of cyclohexane-1,3-dione derivatives demonstrated their efficacy against various cancer cell lines including H460 and HT29. The research utilized quantitative structure–activity relationship (QSAR) modeling to predict the biological activity based on structural modifications .
Case Study 2: Synthesis of Heterocycles
In another investigation, researchers synthesized novel heterocyclic compounds from this compound through Michael addition reactions with various nucleophiles. These compounds were evaluated for their pharmacological properties and showed promise as potential drug candidates .
Comparison with Similar Compounds
Table 1: Key Properties of DDQ and Analogous Compounds
DDQ vs. 2,5-Dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbonitrile
- DDQ: Oxidizes via SET due to its electron-deficient quinoid structure. Applications include dehydrogenation of steroidal ketones and synthesis of charge-transfer complexes .
- 2,5-Dihydroxy analog : The hydroxyl groups increase polarity and may enable hydrogen-bonding interactions, but the absence of chlorine reduces electrophilicity. Its applications remain unexplored in the literature .
DDQ vs. Cyclobutene-1,2-dicarbonitrile
DDQ vs. Fluorinated Benzene-dicarbonitriles
- 3-Fluorobenzene-1,2-dicarbonitrile: The planar aromatic ring and fluorine substituent favor nucleophilic aromatic substitution (e.g., forming phthalocyanines). However, the lack of a quinone backbone limits its use in oxidation reactions .
DDQ vs. 1,1-Cyclohexanedicarbonitrile
- 1,1-Cyclohexanedicarbonitrile: The saturated cyclohexane ring and non-conjugated nitriles restrict electron-transfer capability. It may serve as a precursor for polymers or cross-linking agents rather than redox mediators .
Preparation Methods
Cyanation of Chlorinated Precursors
A common approach for introducing nitrile groups involves cyanation reactions. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is synthesized via cyanation of chloranil (tetrachloro-1,4-benzoquinone). By analogy, 1,4-cyclohexadiene-1,2-dicarbonitrile could theoretically be prepared by substituting chlorine atoms in a chlorinated cyclohexadiene precursor with nitriles.
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Chlorination of cyclohexadiene | Cl₂, FeCl₃ catalyst (or other chlorinating agents) | Chlorination regioselectivity critical; may require directing groups |
| Cyanation | NaCN, CuCN, or other cyanide sources | Harsh conditions (elevated temperatures, polar aprotic solvents) |
Hypothetical Pathway:
-
Chlorination : Introduce Cl atoms to cyclohexadiene at positions 1 and 2.
-
Cyanation : Replace Cl with CN via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling.
This method is speculative, as no direct evidence for its use in synthesizing this compound exists in the reviewed literature.
Decarboxylation of Dicarboxylic Acid Precursors
Patents describe decarboxylation of chlorinated dicarboxylic acid anhydrides to yield cyclohexadiene derivatives. For example, 1,4-cyclohexadiene-1-carboxylic acid is prepared by decarboxylating 1-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride with a strong base.
Adaptation for Nitrile Synthesis:
-
Derivatization : Replace carboxylic acid groups with nitriles via Curtius rearrangement (e.g., conversion of carboxylic acids to isocyanates, then to amines, followed by nitrile formation).
-
Oxidative Dehydrogenation : Introduce double bonds into a saturated nitrile-containing precursor.
This approach is indirect and would require multiple steps, but it aligns with established decarboxylation protocols.
Reduction of Oxidized Cyclohexadiene Derivatives
DDQ-related compounds (e.g., 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile ) are reduced to their dihydro forms, which could serve as precursors. For example, This compound might be synthesized by reducing a dioxo-cyclohexadiene derivative.
| Step | Reagents/Conditions | Challenges |
|---|---|---|
| Oxidation | O₂, KMnO₄, or other oxidizing agents | Over-oxidation risks |
| Reduction | H₂/Pd, NaBH₄, or LiAlH₄ | Selectivity for specific double bonds |
Example Reaction Pathway:
-
Oxidation : Introduce ketone (oxo) groups to a cyclohexadiene precursor.
-
Reduction : Use catalytic hydrogenation or hydride agents to remove oxo groups, yielding the diene.
This method is plausible but requires validation, as no direct examples are documented.
Key Challenges and Limitations
| Challenge | Impact on Synthesis | Potential Solutions |
|---|---|---|
| Regioselectivity | Difficulty controlling CN group placement | Use directing groups (e.g., electron-withdrawing substituents) |
| Stability | Susceptibility to hydrolysis or oxidation | Anhydrous conditions, inert atmospheres |
| Scalability | High cost of reagents (e.g., CuCN) | Optimizing stoichiometry, catalyst recycling |
Comparative Analysis of Related Compounds
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
DDQ is synthesized via cyanation of chloranil. Its structure includes chloro and oxo groups, which are absent in this compound.
| Property | DDQ | This compound |
|---|---|---|
| Molecular Formula | C₈Cl₂N₂O₂ | C₈H₆N₂ |
| Melting Point | 210–215°C (dec.) | Not reported |
| Applications | Oxidative dehydrogenation, aromatization | Theoretical: polymer chemistry, ligand design |
3,6-Dioxo-1,4-Cyclohexadiene-1,2-dicarbonitrile
This compound (CAS 4622-04-2) differs by the presence of ketone groups. Its synthesis might involve oxidation of a dihydro precursor.
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Oxidation | O₂, KMnO₄, or CrO₃ | Not reported | |
| Purification | HPLC, recrystallization | High purity (>98%) |
Proposed Experimental Protocols
Hypothetical Cyanation of 1,2-Dichlorocyclohexadiene
-
Chlorination :
-
React cyclohexadiene with Cl₂ in CCl₄ or chloroform.
-
Isolate 1,2-dichlorocyclohexadiene via distillation.
-
-
Cyanation :
-
Treat with NaCN/KCN in DMF at 100–150°C.
-
Quench with H₂O, extract with EtOAc, and purify via column chromatography.
-
Expected Challenges :
-
Low regioselectivity due to similar electronic environments of Cl atoms.
-
Risk of over-substitution or decomposition under harsh conditions.
Q & A
Q. What are the primary applications of 1,4-Cyclohexadiene-1,2-dicarbonitrile (DDQ) in organic synthesis?
DDQ is widely employed as a strong oxidizing agent in dehydrogenation reactions (e.g., converting alcohols to ketones and phenols to quinones) and as an electron-transfer reagent in the synthesis of heterocycles like 1,2-benzothiazoles and quinoline derivatives. It is particularly effective in steroidal transformations and oxidative coupling reactions. Methodologically, reactions typically use DDQ in stoichiometric amounts (1–2 equivalents) in solvents such as benzene, dioxane, or dichloromethane under inert conditions .
Q. How should DDQ be stored to ensure stability and safety in laboratory settings?
DDQ is moisture-sensitive and hydrolyzes in the presence of water, releasing toxic hydrogen cyanide. It must be stored in a desiccator at temperatures below +30°C, away from light and humidity. Handling requires gloves, eye protection, and a fume hood due to its acute toxicity (e.g., murine LD₅₀: 13 mg/kg intravenous) .
Q. What analytical techniques are recommended for confirming the purity of DDQ?
High-performance liquid chromatography (HPLC) with UV detection (λ ~300 nm) is standard for purity assessment. Melting point analysis (214–217°C) and FT-IR spectroscopy (characteristic C≡N and quinone C=O stretches at ~2230 cm⁻¹ and ~1650 cm⁻¹, respectively) are also critical. Karl Fischer titration ensures water content ≤0.5% .
Advanced Research Questions
Q. What mechanistic pathways underlie DDQ-mediated dehydrogenation of alcohols and phenols?
The reaction proceeds via a two-step hydride abstraction mechanism: (1) DDQ abstracts a hydride from the substrate, forming a protonated hydroquinone intermediate, and (2) subsequent oxidation regenerates the quinone structure. Radical pathways may coexist in non-polar solvents. Isotopic labeling (e.g., deuterated substrates) and ESR spectroscopy can elucidate competing mechanisms .
Q. How can computational methods like DFT predict the electronic properties of DDQ derivatives?
Density functional theory (DFT) at the B3LYP/6-311G(d) level accurately calculates HOMO-LUMO gaps (e.g., 4.39 eV for triazole derivatives) and charge-transfer behavior. These models correlate with experimental UV-Vis spectra and electrochemical data (cyclic voltammetry), aiding in designing DDQ-based chromophores for nonlinear optics .
Q. What experimental strategies resolve discrepancies in DDQ’s solubility data across studies?
Conflicting solubility reports (e.g., dichloromethane vs. chloroform) can be addressed by controlled gravimetric analysis: saturate solvents at 25°C under nitrogen, filter undissolved DDQ, and quantify via UV absorbance. Polar aprotic solvents (e.g., THF, dioxane) generally show higher solubility due to dipole-quinone interactions .
Q. How does DDQ’s reactivity vary in electron-deficient vs. electron-rich environments?
In electron-deficient systems (e.g., acrylonitrile), DDQ acts as a dienophile in [2+2] cycloadditions, forming strained cyclobutane derivatives. In electron-rich substrates (e.g., styrenes), it facilitates oxidative cyclization via single-electron transfer (SET). Solvent polarity and additives (e.g., Ph₃P) modulate selectivity .
Q. What safety protocols are critical when scaling DDQ-dependent reactions?
Large-scale reactions require real-time monitoring of HCN release using gas sensors. Quenching with aqueous NaHCO₃ or FeSO₄ neutralizes residual DDQ. Waste must be treated with oxidizing agents (e.g., KMnO₄) to degrade cyanide byproducts. Institutional safety reviews are mandatory for protocols exceeding 10 g .
Data Contradiction Analysis
Q. How can researchers reconcile divergent reports on DDQ’s catalytic efficiency in steroidal oxidations?
Variability in reaction yields (50–90%) may arise from substrate steric hindrance or solvent purity. Systematic optimization (e.g., DoE methods) should test solvent drying (molecular sieves vs. distillation), DDQ particle size (ball-milled vs. as-received), and temperature (25–80°C). Kinetic studies (e.g., in situ IR) identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
